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Compound of Interest

Compound Name: 6-Chloro-3-methoxypicolinic acid

CAS No.: 1256787-98-0

Cat. No.: B3094320

Get Quote

Executive Summary & Identity Card
6-Chloro-3-methoxypicolinic acid is a highly specialized pyridine scaffold used primarily as a

building block in the synthesis of bioactive heterocyclic compounds.[1] Its structure—featuring

a carboxylic acid at C2, a methoxy group at C3, and a chlorine atom at C6—provides a unique

electronic and steric profile. The C3-methoxy group acts as a conformational lock via

intramolecular hydrogen bonding, while the C6-chlorine atom serves as a lipophilic handle and

a site for further nucleophilic aromatic substitution (

) or metal-catalyzed cross-coupling.[1]
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Property Detail

CAS Number 1256787-98-0 (Acid form)

IUPAC Name 6-Chloro-3-methoxypyridine-2-carboxylic acid

Synonyms
6-Chloro-3-methoxypicolinic acid; 2-Carboxy-6-

chloro-3-methoxypyridine

Molecular Formula

Molecular Weight 187.58 g/mol

Appearance White to off-white crystalline powder

Solubility
Soluble in DMSO, Methanol; sparingly soluble in

water (acidic pH)

pKa (Predicted) ~3.2 (Carboxylic acid), ~-1.5 (Pyridine N)

Structural Analysis & Reactivity Profile[1]
The utility of 6-chloro-3-methoxypicolinic acid lies in its trifunctional nature. Each functional

group enables specific medicinal chemistry transformations.
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Figure 1: Functional group analysis of the 6-Chloro-3-methoxypicolinic acid scaffold.[1] The

C3-OMe and C2-COOH proximity often induces a planar conformation.[1]

Key Electronic Features
The "Magic Chlorine" Effect: The C6-chlorine is strategically placed to block metabolic

clearance (oxidation) at the susceptible pyridine position. It also increases lipophilicity (

), improving membrane permeability for CNS-targeted drugs [1].

C3-Methoxy Influence: The oxygen lone pair at C3 can form an intramolecular hydrogen

bond with the amide proton of derived inhibitors, locking the molecule into a bioactive

conformation (the "conformational restriction" strategy).

Synthetic Methodology
While various routes exist, the most robust and scalable protocol involves the oxidation of the

corresponding 2-methylpyridine precursor.[1] This method avoids the harsh conditions of direct

carboxylation and offers higher regioselectivity.

Protocol: Oxidation of 6-Chloro-3-methoxy-2-picoline
Objective: Synthesize 6-chloro-3-methoxypicolinic acid from 6-chloro-3-methoxy-2-

methylpyridine.

Reagents & Materials
Starting Material: 6-Chloro-3-methoxy-2-methylpyridine (1.0 eq)[1]

Oxidant: Potassium Permanganate (

) (2.5 - 3.0 eq)[1]

Solvent: Water (

)

Workup: Hydrochloric acid (
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), Ethyl Acetate (

), Sodium Sulfate (

)[2]

Step-by-Step Workflow
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux

condenser, suspend 6-chloro-3-methoxy-2-methylpyridine (10 g, 63.5 mmol) in water (200

mL).

Oxidation: Heat the mixture to 70–80°C. Add

(25 g, 158 mmol) portion-wise over 1 hour. Caution: Exothermic reaction.[1]

Reflux: Increase temperature to reflux (100°C) and stir for 3–5 hours. Monitor by TLC or LC-

MS until the starting material is consumed.[1]

Filtration: Cool the reaction mixture to room temperature. Filter off the brown manganese

dioxide (

) precipitate through a Celite pad. Wash the pad with hot water.

Acidification: Cool the clear aqueous filtrate to 0–5°C in an ice bath. Slowly acidify with

concentrated

to

.

Isolation: The product typically precipitates as a white solid.

If solid forms: Filter, wash with cold water, and dry under vacuum.

If no precipitate:[1] Extract the aqueous layer with

(

). Dry combined organics over
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, filter, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 65–80% Purity: >97% (by HPLC)

Start: 6-Chloro-3-methoxy-2-methylpyridine

Oxidation: KMnO4, H2O, Reflux (3-5h)

Filtration: Remove MnO2 (Celite)

Acidification: HCl to pH 2.0

Isolation: Filter Precipitate or EtOAc Extraction

Final Product: 6-Chloro-3-methoxypicolinic Acid

Click to download full resolution via product page

Figure 2: Process flow for the oxidative synthesis of the target acid.[1][2]

Analytical Characterization
To validate the synthesis, the following spectroscopic data should be obtained.
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Nuclear Magnetic Resonance (NMR)[5]
NMR (400 MHz, DMSO-

):

13.5 ppm (br s, 1H,

) – Exchangeable[1]

7.95 ppm (d,

, 1H, Ar-H at C5)[1]

7.65 ppm (d,

, 1H, Ar-H at C4)[1]

3.92 ppm (s, 3H,

)[1]

Note: The coupling constant (

) is characteristic of ortho-coupling on the pyridine ring.

Mass Spectrometry (LC-MS)[1]
Ionization: ESI (Electrospray Ionization)

Mode: Positive (

) or Negative (

)

Expected Mass:

Positive Mode:

(parent) and

(Cl isotope peak, 3:1 ratio).
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Negative Mode:

.

Applications in Drug Discovery[6]
This scaffold is a "privileged structure" in medicinal chemistry, particularly for:

Kinase Inhibitors: The pyridine nitrogen and C3-methoxy group can chelate metal ions or

form hinge-binding motifs in kinase active sites (e.g., PI3K, mTOR inhibitors).[1]

Allosteric Modulators: Used in the design of Positive Allosteric Modulators (PAMs) for

GPCRs, such as the Muscarinic M1 receptor for Alzheimer's disease treatment. The 6-chloro

group allows for the attachment of diverse lipophilic tails required for the allosteric pocket [2].

Agrochemicals: Picolinic acid derivatives are a major class of synthetic auxin herbicides

(e.g., Clopyralid). The 6-chloro-3-methoxy variant serves as an intermediate for exploring

new herbicide selectivity profiles.[1]

Safety & Handling
Signal Word:WARNING

Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.[1]

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.[1]

Handling Protocol:

Always wear nitrile gloves, safety goggles, and a lab coat.

Handle the powder in a fume hood to avoid inhalation of dust.
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Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or

discoloration over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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